molecular formula C5H6O3 B14243246 2-Formylprop-2-en-1-yl formate CAS No. 188897-69-0

2-Formylprop-2-en-1-yl formate

Katalognummer: B14243246
CAS-Nummer: 188897-69-0
Molekulargewicht: 114.10 g/mol
InChI-Schlüssel: OGGVUTXXLKULFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formylprop-2-en-1-yl formate is an organic compound characterized by the presence of both formyl and formate functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Formylprop-2-en-1-yl formate can be synthesized through the formylation of allyl alcohol using formic acid or formylating agents such as dimethylformamide and phosphorus oxychloride in the Vilsmeier-Haack reaction . The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formylprop-2-en-1-yl formate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form alcohols.

    Substitution: The formate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can react with the formate group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Formate esters and other substituted products.

Wissenschaftliche Forschungsanwendungen

2-Formylprop-2-en-1-yl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving formyl groups.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Formylprop-2-en-1-yl formate exerts its effects involves the interaction of its formyl and formate groups with various molecular targets. The formyl group can participate in electrophilic addition reactions, while the formate group can act as a nucleophile in substitution reactions. These interactions can modulate biochemical pathways and influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Formaldehyde: A simple formyl compound with high reactivity.

    Formic acid: A formate compound with strong acidic properties.

    Ethyl formate: An ester with similar reactivity but different structural properties.

Uniqueness

2-Formylprop-2-en-1-yl formate is unique due to the presence of both formyl and formate groups in a single molecule, allowing it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

188897-69-0

Molekularformel

C5H6O3

Molekulargewicht

114.10 g/mol

IUPAC-Name

2-formylprop-2-enyl formate

InChI

InChI=1S/C5H6O3/c1-5(2-6)3-8-4-7/h2,4H,1,3H2

InChI-Schlüssel

OGGVUTXXLKULFV-UHFFFAOYSA-N

Kanonische SMILES

C=C(COC=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.